molecular formula C17H33NO5 B1382964 12-(Boc-aminooxy)-dodecanoic acid CAS No. 1262960-18-8

12-(Boc-aminooxy)-dodecanoic acid

Cat. No. B1382964
CAS RN: 1262960-18-8
M. Wt: 331.4 g/mol
InChI Key: DTQCOXJVOOSNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(Boc-aminooxy)-dodecanoic acid, also known as Boc-DODA, is an amino acid derivative of dodecanoic acid (DDA). It is a colorless, crystalline solid with a melting point of 140°C and a molecular weight of 437.47 g/mol. Boc-DODA has been widely used in the synthesis of peptides, proteins, and other organic compounds. It has been found to be useful in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Biosynthesis of Nylon 12 Monomer

12-(Boc-aminooxy)-dodecanoic acid, as a derivative of ω-aminododecanoic acid, is a potential monomer for high-performance bioplastics like Nylon 12. A novel method for the biosynthesis of ω-aminododecanoic acid from dodecanoic acid using a cascade of enzymes including novel P450 (CYP153A), alcohol dehydrogenase (AlkJ), and ω-transaminase (ω-TA) has been developed. This process shows promising results in the production of ω-aminododecanoic acid, highlighting its potential in bioplastic manufacturing (Ahsan et al., 2018), (Ahsan et al., 2018).

Production of α,ω-Dicarboxylic Acids

α,ω-Dicarboxylic acids, including dodecanedioic acid, are valuable as raw materials for producing various commodities and polymers in the chemical industry. Studies have optimized the enzymatic production of these acids from corresponding ω-hydroxy fatty acids using enzymes like aldehyde reductase (AHR), aldehyde dehydrogenase (ALDH), and NAD(P)H oxidases (NOXs) from various sources. This biocatalytic approach offers a sustainable alternative to traditional chemical synthesis methods, aligning with the increasing demand for green chemicals and renewable products (Lim et al., 2021), (Funk et al., 2017).

Functionalization and Structural Transformation

Terminal Oxygenation of Alkanes

Research indicates that heme-thiolate peroxidases can catalyze the hydroxylation of n-alkanes, such as dodecane, at terminal positions. This process, resulting in compounds like dodecanoic acid and 12-hydroxydodecanoic acid, represents a significant advancement in organic chemistry, offering new pathways for the structural transformation of long-chain hydrocarbons into more functionalized derivatives (Olmedo et al., 2016).

properties

IUPAC Name

12-[(2-methylpropan-2-yl)oxycarbonylamino]oxydodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO5/c1-17(2,3)23-16(21)18-22-14-12-10-8-6-4-5-7-9-11-13-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQCOXJVOOSNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-(Boc-aminooxy)-dodecanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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